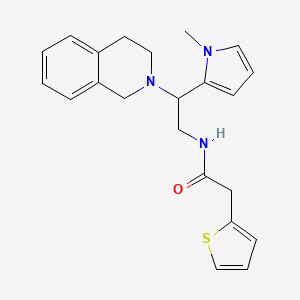

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(thiophen-2-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(thiophen-2-yl)acetamide is a complex organic compound with potential applications across various scientific fields. This compound belongs to the category of heterocyclic compounds, which are known for their diverse chemical and biological activities. This particular molecule has unique structural features that make it an interesting subject for research in chemistry, biology, and medicine.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(thiophen-2-yl)acetamide typically involves a multi-step process. One common route starts with the preparation of 3,4-dihydroisoquinoline, followed by the formation of 1-methyl-1H-pyrrole. The final step involves the coupling of these intermediates with thiophene-2-carboxylic acid under amide bond-forming conditions. Reaction conditions usually include the use of activating agents like carbodiimides or coupling reagents such as EDCI or DCC, in the presence of a base like triethylamine or DIPEA.

Industrial Production Methods

In an industrial setting, large-scale production of this compound would necessitate optimization of the reaction conditions to ensure high yield and purity. Catalysts and automated reaction setups might be employed to achieve efficient synthesis. Scaling up the process would also require considerations for safety, waste management, and cost-effectiveness.

化学反応の分析

Types of Reactions

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(thiophen-2-yl)acetamide is likely to undergo various chemical reactions, including:

Oxidation: : The compound can be oxidized at multiple sites, particularly at the isoquinoline and pyrrole rings, to form corresponding oxides.

Reduction: : Hydrogenation or reduction reactions can potentially reduce double bonds or heteroatoms within the molecule.

Substitution: : The compound can undergo electrophilic or nucleophilic substitution reactions, especially at reactive sites in the thiophene or pyrrole rings.

Common Reagents and Conditions

Oxidation: : Common reagents include m-chloroperoxybenzoic acid (mCPBA), and conditions often involve mild temperatures and solvents like dichloromethane.

Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.

Substitution: : Reagents like halogens (Cl2, Br2) or alkylating agents under Lewis acid catalysis.

Major Products

Oxidation: : Formation of N-oxides or sulfoxides.

Reduction: : Saturated derivatives of the original compound.

Substitution: : Varied products depending on the substituents introduced.

科学的研究の応用

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(thiophen-2-yl)acetamide has a wide range of applications in scientific research:

Chemistry: : Used as a building block for synthesizing complex heterocyclic compounds and studying reaction mechanisms.

Biology: : Explored for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

Medicine: : Investigated for its potential therapeutic effects, including modulation of biological pathways involved in diseases.

Industry: : Utilized in the development of novel materials or as intermediates in the synthesis of pharmaceuticals and agrochemicals.

作用機序

The compound’s mechanism of action can be understood by examining its interaction with molecular targets and pathways:

Molecular Targets: : Potential targets include enzymes, receptors, or proteins that play crucial roles in biological processes.

Pathways Involved: : It may modulate signaling pathways, influence gene expression, or interact with cellular structures to exert its effects.

類似化合物との比較

When compared with other similar heterocyclic compounds, N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(thiophen-2-yl)acetamide stands out due to its unique structural combination of isoquinoline, pyrrole, and thiophene moieties.

Similar Compounds: : Other compounds in this class include derivatives of isoquinoline, pyrrole, and thiophene, such as isoquinoline alkaloids, pyrrole-imidazoles, and thiophene carboxamides.

Uniqueness: : The distinct arrangement of these heterocyclic rings in one molecule enhances its potential for diverse biological activities and specific interactions with molecular targets.

This compound is a testament to the complexity and beauty of organic chemistry, opening doors to novel research and applications.

生物活性

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(thiophen-2-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, structure-activity relationships (SAR), and therapeutic implications based on available literature.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C22H30N4O2

- Molecular Weight : 382.5 g/mol

- CAS Number : 1049455-20-0

The structure features a complex arrangement that includes a dihydroisoquinoline moiety, a pyrrole ring, and a thiophene group, which are known for their diverse biological activities.

Antimalarial Activity

A related class of compounds has demonstrated potent antiplasmodial activity against Plasmodium falciparum. In vitro studies have shown that certain derivatives exhibit low nanomolar IC50 values, indicating strong efficacy against both drug-sensitive and multidrug-resistant strains . The mechanism of action remains to be fully elucidated but may involve interference with parasite metabolism or replication.

Cytotoxicity Profile

The cytotoxicity of compounds structurally related to this compound has been assessed in various cell lines. For example, certain natural products showed no significant cytotoxicity at concentrations below 1 µM when tested on human hepatic HepG2 cells, suggesting a favorable therapeutic index . This aspect is crucial for evaluating the safety profile of new drug candidates.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. The presence of specific functional groups significantly influences its pharmacological properties:

- Dihydroisoquinoline Moiety : Known for neuroprotective and antitumor activities.

- Pyrrole Ring : Associated with anti-inflammatory and analgesic effects.

- Thiophene Group : Contributes to antimicrobial and anticancer properties.

Modifications to these groups can lead to enhanced potency and selectivity towards specific biological targets.

Case Studies and Research Findings

-

Antimalarial Efficacy : A study evaluated various derivatives against Plasmodium yoelii in rodent models, demonstrating significant reductions in parasitemia compared to control groups treated with standard antimalarials like chloroquine .

Compound IC50 (nM) Cytotoxicity (IC50 HepG2) Therapeutic Index Compound A 12 ± 0.69 >1000 >83 Compound B 16 ± 0.92 >1000 >62 - Cytotoxicity Studies : In vitro testing showed that modifications to the isoquinoline structure resulted in varying levels of cytotoxicity, with some derivatives exhibiting high selectivity for cancer cells over normal cells .

特性

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)ethyl]-2-thiophen-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3OS/c1-24-11-4-9-20(24)21(15-23-22(26)14-19-8-5-13-27-19)25-12-10-17-6-2-3-7-18(17)16-25/h2-9,11,13,21H,10,12,14-16H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCEWLAISHZWWCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNC(=O)CC2=CC=CS2)N3CCC4=CC=CC=C4C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。